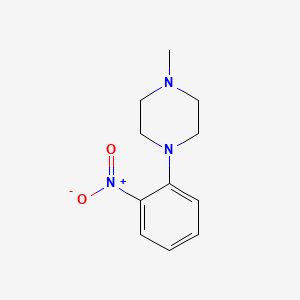
1-甲基-4-(2-硝基苯基)哌嗪
描述
1-Methyl-4-(2-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H15N3O2 . It has a molecular weight of 221.26 g/mol . The IUPAC name for this compound is 1-methyl-4-(2-nitrophenyl)piperazine . It is used as a synthetic intermediate in the synthesis of Itraconazole, an orally active antimycotic structurally related to Ketoconazole .
Synthesis Analysis
Piperazine derivatives, such as 1-Methyl-4-(2-nitrophenyl)piperazine, are synthesized through various methods. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .Molecular Structure Analysis
The InChI code for 1-Methyl-4-(2-nitrophenyl)piperazine is 1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3 . The SMILES string for this compound is CN1CCN(CC1)C1=CC=CC=C1N+=O .The recommended storage for this compound is at ambient temperatures .
科学研究应用
抗菌和生物膜抑制活性
- 生物膜抑制和抗菌效果:与1-甲基-4-(2-硝基苯基)哌嗪相关的化合物已被研究其抗菌特性。例如,类似1,4-双[[(2-(3-乙酰基-1-(4-硝基苯基)-1H-吡唑-4-基)羰基)苯并呋喃-5-基]甲基]哌嗪的衍生物表现出显著的抗菌和生物膜抑制活性,在某些情况下优于环丙沙星(Mekky & Sanad, 2020)。
抗微生物和抗病毒活性
- 具有抗微生物和抗病毒特性的衍生物:合成了各种哌嗪衍生物,包括带有硝基苯基的衍生物,并对它们的抗微生物和抗病毒活性进行了评估。一些衍生物已显示出对特定细菌菌株和病毒有希望的结果(Reddy et al., 2013)。
结构和化学分析
- 晶体结构分析:已确定了某些硝基苯基哌嗪衍生物的晶体结构,为其分子构象和潜在反应性提供了见解(Little et al., 2008)。
潜在的抗癌活性
- 抗癌和DNA结合分析:已分析了一些硝基苯基哌嗪衍生物的潜在抗癌活性,包括它们对DNA的结合亲和力,这是抗癌药物的关键靶点(Demirağ等,2022)。
生物活性化合物的合成
- 生物活性化合物的合成:研究还集中在合成1-甲基-4-(2-硝基苯基)哌嗪及其衍生物,作为生物活性化合物的中间体,包括具有潜在抗真菌和抗抑郁活性的化合物(Ke et al., 2010)。
安全和危害
属性
IUPAC Name |
1-methyl-4-(2-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRLRVMFEGGGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328470 | |
| Record name | 1-methyl-4-(2-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-nitrophenyl)piperazine | |
CAS RN |
62208-63-3 | |
| Record name | 1-methyl-4-(2-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


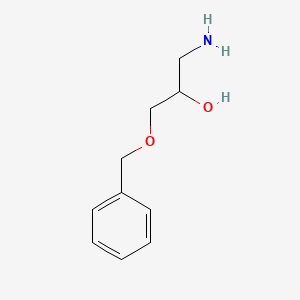
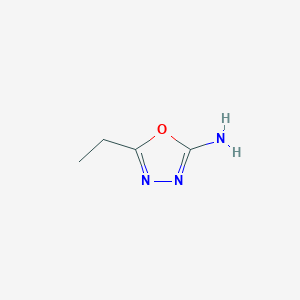
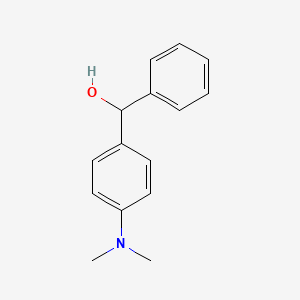

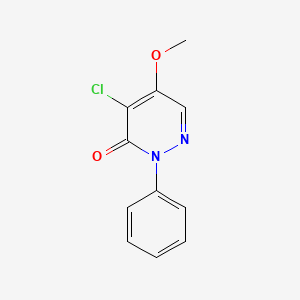
![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)
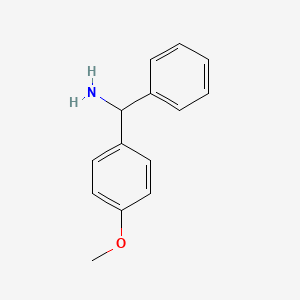

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1362612.png)
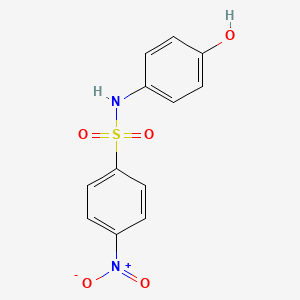

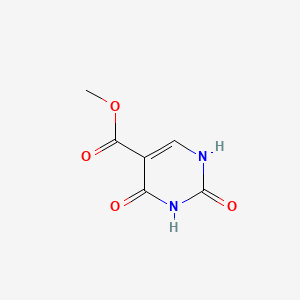
![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)